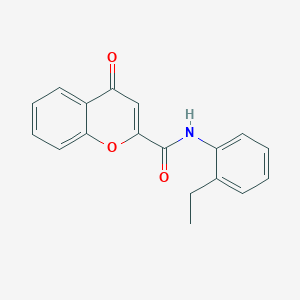

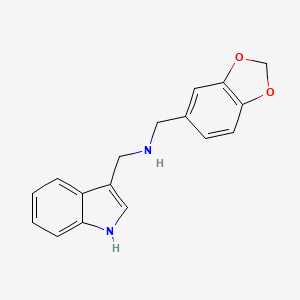

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives involves various chemical strategies, including the reaction of benzothiazoles with acetic acid and other precursors. For example, one approach involves refluxing benzothiazoles with acetic acid to synthesize hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, highlighting the role of substituents in the benzothiazole moiety in the synthesis process (Balijapalli et al., 2017). Another method includes the condensation of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride with N-hydroxybenzotrizole, showcasing a convenient and fast synthesis of novel derivatives (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. For instance, the crystallographic analysis reveals distinct dihedral angles between the benzothiazol-2-yl ring system and the acetamide group, contributing to the understanding of its molecular conformation and stability (Nayak et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through its participation in various chemical reactions, including those leading to the formation of antimicrobial agents and other biologically active derivatives. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases its utility in producing compounds with potential antimicrobial activity (Turan-Zitouni et al., 2007).

Physical Properties Analysis

The physical properties of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.

Chemical Properties Analysis

The chemical properties, including acidity (pKa) values, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding, are essential for understanding the compound's behavior in chemical reactions. The determination of pKa values of derivatives, as demonstrated by Duran and Canbaz, provides insights into their acid-base behavior, which is critical for their biological activity and solubility (Duran & Canbaz, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHAAMBNOQKMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353762 |

Source

|

| Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

CAS RN |

881-11-8 |

Source

|

| Record name | 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(1H-imidazol-2-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629711.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629721.png)

![1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5629730.png)

![8-(3-ethoxypropanoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629732.png)

![5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5629734.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5629749.png)

![[3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629757.png)

![8-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629772.png)

![2-({1-[(2,4-difluorophenoxy)acetyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5629810.png)